molecular formula C10H11BrO3 B14740903 4-Methoxyphenyl 3-bromopropanoate CAS No. 6329-88-0

4-Methoxyphenyl 3-bromopropanoate

Cat. No.: B14740903
CAS No.: 6329-88-0
M. Wt: 259.10 g/mol
InChI Key: SDDQPMKOVOPPDV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3-bromopropanoate is an organic compound with the molecular formula C10H11BrO3. It is a brominated ester derivative of 4-methoxyphenol and propanoic acid. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxyphenyl 3-bromopropanoate involves the reaction of 4-methoxyphenol with 3-bromopropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropanoate. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-bromopropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The primary product is 4-methoxyphenyl 3-hydroxypropanoate.

    Oxidation: The primary product is 4-hydroxyphenyl 3-bromopropanoate.

Scientific Research Applications

4-Methoxyphenyl 3-bromopropanoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromopropanoic acid: Lacks the methoxyphenyl group, making it less versatile in organic synthesis.

    4-Methoxyphenyl 2-bromopropanoate: Similar but with the bromine atom on the second carbon, leading to different reactivity patterns.

Uniqueness

4-Methoxyphenyl 3-bromopropanoate is unique due to the combination of the methoxy group and the bromine atom, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and specialty chemicals .

Properties

CAS No.

6329-88-0

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(4-methoxyphenyl) 3-bromopropanoate

InChI

InChI=1S/C10H11BrO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

SDDQPMKOVOPPDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CCBr

Origin of Product

United States

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